molecular formula C9H8N2O3 B11904385 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B11904385
M. Wt: 192.17 g/mol
InChI Key: PPVSCOFZFZOTLP-UHFFFAOYSA-N
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Description

7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound with a fused bicyclic structureThe compound has a molecular formula of C9H8N2O3 and a molecular weight of 192.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by methoxylation and subsequent carboxylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid is unique due to its specific structural features and the presence of both methoxy and carboxylic acid groups.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

7-methoxypyrazolo[1,5-a]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H8N2O3/c1-14-8-4-2-3-6-5-7(9(12)13)10-11(6)8/h2-5H,1H3,(H,12,13)

InChI Key

PPVSCOFZFZOTLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CC(=NN21)C(=O)O

Origin of Product

United States

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